molecular formula C15H15NO2 B14858575 3-Amino-3-biphenyl-3-YL-propionic acid

3-Amino-3-biphenyl-3-YL-propionic acid

Cat. No.: B14858575
M. Wt: 241.28 g/mol
InChI Key: STLQUHNBILJQTH-UHFFFAOYSA-N
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Description

3-Amino-3-biphenyl-3-YL-propionic acid (hypothetical IUPAC name) is a β-amino acid derivative characterized by a biphenyl moiety at the β-carbon of the propionic acid backbone.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-amino-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18)

InChI Key

STLQUHNBILJQTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(3-phenylphenyl)propanoic acid can be achieved through several methods:

    Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the desired enantiomer. For example, asymmetric hydrogenation of a suitable precursor can yield the (3R)-enantiomer.

    Resolution of Racemates: This method involves the separation of racemic mixtures into individual enantiomers using chiral resolving agents or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions typically include controlled temperature, pressure, and the use of solvents to facilitate the reaction.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides, esters, or other derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3-phenylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-phenylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties based on evidence:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
3-Amino-3-phenylpropionic acid None (single phenyl) C₉H₁₁NO₂ 165.19 Precursor for β-peptides; used in chiral synthesis
3-Amino-3-(4-fluorophenyl)propionic acid 4-Fluoro C₉H₁₀FNO₂ 183.18 Enhanced bioavailability; potential CNS targeting
3-Amino-3-(2-nitrophenyl)propionic acid 2-Nitro C₉H₁₀N₂O₄ 210.19 Electron-withdrawing group; may alter acidity/receptor binding
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid 3-Methoxy C₁₀H₁₃NO₃ 195.22 Increased lipophilicity; NMDA receptor modulation potential
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid 4-(3-Methylbutoxy) C₁₄H₂₁NO₃ 251.33 Branched alkoxy chain; solubility challenges

Hypothesized Properties of 3-Amino-3-biphenyl-3-YL-propionic Acid:

  • Molecular Formula: C₁₅H₁₅NO₂ (estimated)
  • Molecular Weight : ~241.29 g/mol
  • Key Features: The biphenyl group increases steric bulk and lipophilicity compared to monosubstituted analogs. This may enhance membrane permeability but reduce aqueous solubility.

Key Research Findings and Trends

Substituent Position Matters : 3-Substituted phenyl analogs (e.g., 3-methoxy in ) show higher receptor selectivity than 4-substituted derivatives .

Chirality Impacts Activity: Enantiomers like (R)-3-Amino-3-(4-bromophenyl)propionic acid () may exhibit distinct biological profiles compared to (S)-forms .

Trade-offs in Physicochemical Properties : Increased lipophilicity (e.g., biphenyl) can enhance receptor binding but complicate formulation due to poor solubility .

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